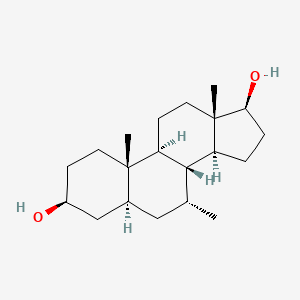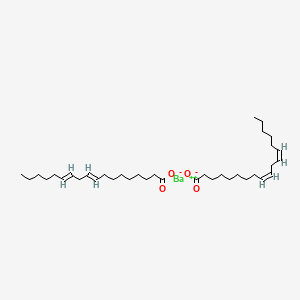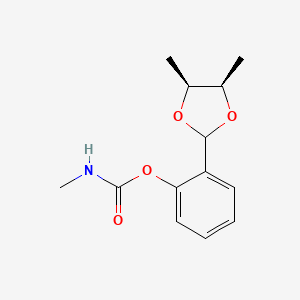
cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate: This compound features a dioxolane ring substituted with dimethyl groups and a phenyl methylcarbamate moiety, making it an interesting subject for chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate typically involves the reaction of 4,5-dimethyl-1,3-dioxolane with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbamate moiety, potentially converting it to an amine derivative.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under acidic conditions
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology and Medicine: Its carbamate moiety is known to interact with biological targets, making it a candidate for therapeutic research .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or biochemical effects .
Comparaison Avec Des Composés Similaires
4,5-Dimethyl-1,3-dioxolan-2-one: Similar in structure but lacks the phenyl methylcarbamate moiety.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains a dioxolane ring but differs in functional groups.
Uniqueness: cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate stands out due to its combination of a dioxolane ring and a phenyl methylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Propriétés
Numéro CAS |
24380-86-7 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
[2-[(4S,5R)-4,5-dimethyl-1,3-dioxolan-2-yl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H17NO4/c1-8-9(2)17-12(16-8)10-6-4-5-7-11(10)18-13(15)14-3/h4-9,12H,1-3H3,(H,14,15)/t8-,9+,12? |
Clé InChI |
KHOCVCJZJLCLGP-USUYBEQLSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](OC(O1)C2=CC=CC=C2OC(=O)NC)C |
SMILES canonique |
CC1C(OC(O1)C2=CC=CC=C2OC(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


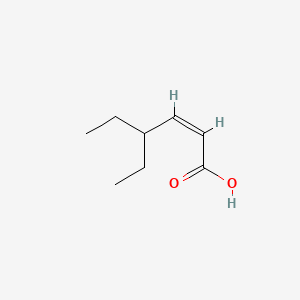
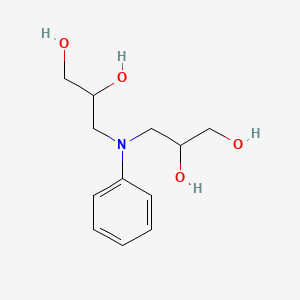
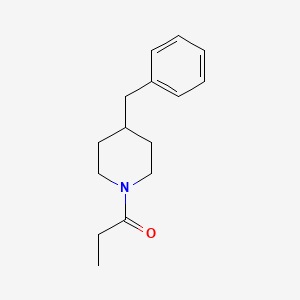
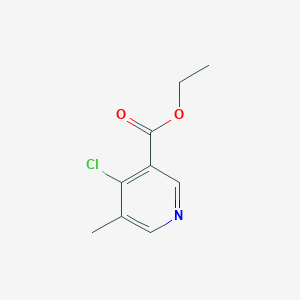
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
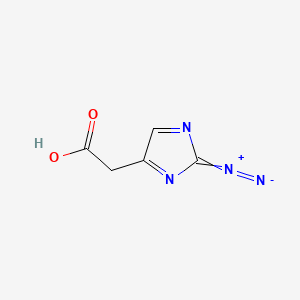

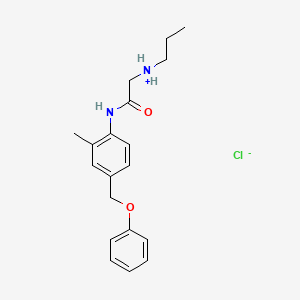
![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)

